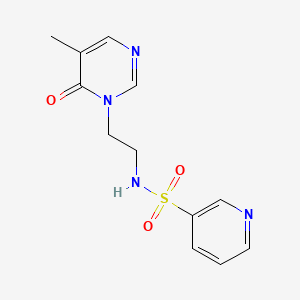
N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MRS2578 and belongs to the class of pyridine sulfonamide compounds.
Wirkmechanismus
MRS2578 exerts its pharmacological effects by selectively blocking the P2Y1 and P2Y6 receptors. These receptors are activated by extracellular nucleotides, such as ATP and ADP, and play a crucial role in various physiological processes. By blocking these receptors, MRS2578 inhibits the downstream signaling pathways, leading to a reduction in the biological effects mediated by these receptors.
Biochemical and Physiological Effects:
MRS2578 has been shown to have various biochemical and physiological effects in different experimental models. In platelets, MRS2578 inhibits ADP-induced aggregation and secretion, indicating its potential role in preventing thrombosis. In immune cells, MRS2578 inhibits the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, suggesting its potential role in modulating the immune response. In cancer cells, MRS2578 inhibits cell proliferation and migration, indicating its potential role in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
MRS2578 has several advantages and limitations for lab experiments. One of the significant advantages is its high selectivity and potency towards P2Y1 and P2Y6 receptors, making it an ideal tool for investigating the role of these receptors in different biological processes. However, one of the limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
MRS2578 has several potential future directions for scientific research. One of the significant areas of research is its role in cancer therapy. MRS2578 has been shown to inhibit cancer cell proliferation and migration, indicating its potential as a therapeutic agent for cancer. Another potential future direction is its role in modulating the immune response. MRS2578 has been shown to inhibit the release of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases. Additionally, further studies are needed to investigate the pharmacokinetics and bioavailability of MRS2578, which can affect its potential clinical applications.
Conclusion:
In conclusion, MRS2578 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its role in purinergic signaling, and its pharmacological effects have been investigated in different experimental models. MRS2578 has several advantages and limitations for lab experiments, and it has several potential future directions for scientific research.
Synthesemethoden
MRS2578 can be synthesized using various methods, including the reaction between 3-chloropyridine and 2-amino-5-methyl-6-oxypyrimidine in the presence of a base. Another method involves the reaction between 3-chloropyridine and 2-amino-5-methyl-6-oxypyrimidine-4-carboxylic acid, followed by the addition of sulfonamide.
Wissenschaftliche Forschungsanwendungen
MRS2578 has been extensively studied for its potential applications in different fields of scientific research. One of the significant areas of research is its role in purinergic signaling. Purinergic signaling is a fundamental mechanism in various physiological processes, including neurotransmission, platelet aggregation, and immune response. MRS2578 acts as a potent and selective antagonist of P2Y1 and P2Y6 receptors, which are involved in purinergic signaling. This compound has been used to investigate the role of P2Y1 and P2Y6 receptors in various biological processes, including platelet activation, inflammation, and cancer.
Eigenschaften
IUPAC Name |
N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-10-7-14-9-16(12(10)17)6-5-15-20(18,19)11-3-2-4-13-8-11/h2-4,7-9,15H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCLZLNMEMAHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CCNS(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2811256.png)
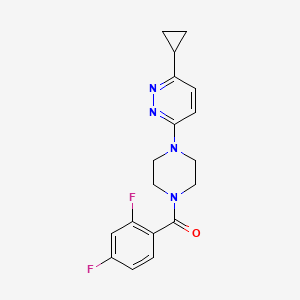

![6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2811261.png)
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2811263.png)
![Ethyl 1-[3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate](/img/structure/B2811265.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2811268.png)
![Dispiro[2.0.34.13]octan-6-ylmethanamine](/img/structure/B2811270.png)
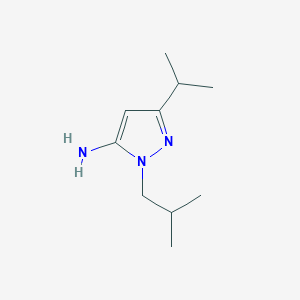
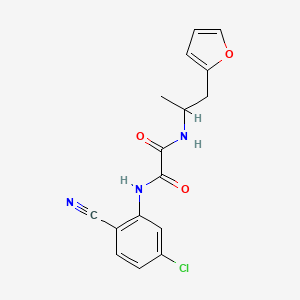
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2811274.png)
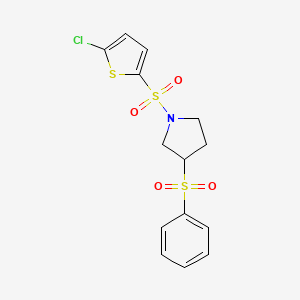
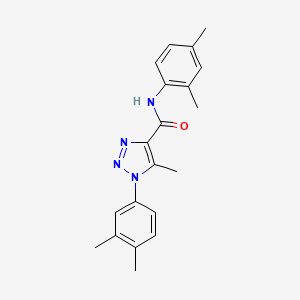
![2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid](/img/structure/B2811278.png)